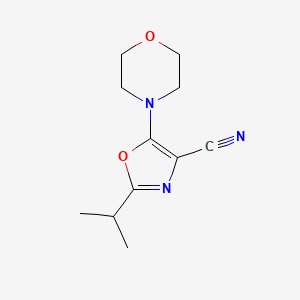
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as MEMO, and it belongs to the class of oxazole derivatives. MEMO has been shown to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of MEMO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. MEMO has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. In addition, MEMO has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
MEMO has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MEMO can inhibit the proliferation of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation. In vivo studies have shown that MEMO can reduce tumor growth and improve cognitive function in animal models of cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MEMO has several advantages for lab experiments, including its low toxicity and high solubility in water. However, MEMO has some limitations, including its limited stability in solution and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for MEMO research. One area of focus is the development of new MEMO derivatives with improved pharmacological properties. Another area of focus is the investigation of the potential therapeutic applications of MEMO in other disease models, such as cardiovascular disease and diabetes. Finally, the development of new drug delivery systems for MEMO could improve its bioavailability and enhance its therapeutic efficacy.
Conclusion:
In conclusion, MEMO is a synthetic compound that has shown promise for the development of new drugs for the treatment of cancer and neurological disorders. MEMO has been extensively studied for its pharmacological properties, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of MEMO and to develop new drugs based on this compound.
Méthodes De Synthèse
MEMO can be synthesized through a multi-step process that involves the reaction of morpholine with ethyl acetoacetate, followed by the condensation of the resulting product with 4-chlorobenzaldehyde. The final step involves the reaction of the resulting compound with potassium cyanide to yield MEMO. The synthesis of MEMO has been optimized to improve yields and reduce the use of hazardous reagents.
Applications De Recherche Scientifique
MEMO has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. MEMO has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, MEMO has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
5-morpholin-4-yl-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)10-13-9(7-12)11(16-10)14-3-5-15-6-4-14/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCDXFSCXMPSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylethyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)
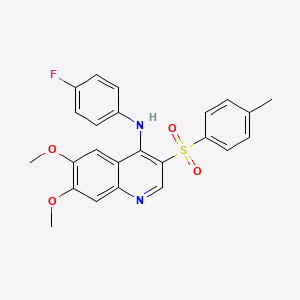
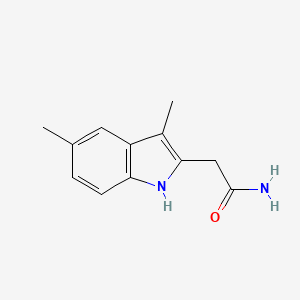

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)
![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

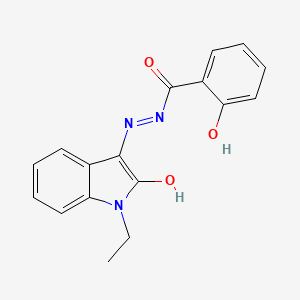
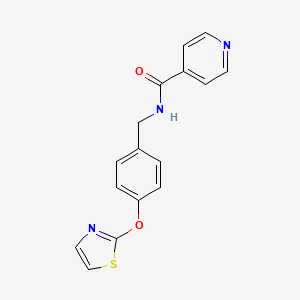

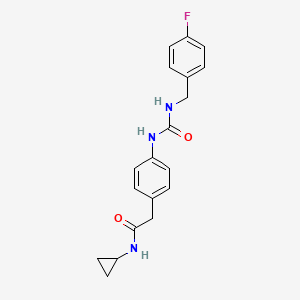
![[3-(Dimethylamino)phenyl]-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2519385.png)